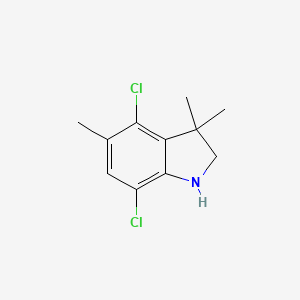

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

4,7-dichloro-3,3,5-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H13Cl2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |

InChI Key |

KTPIGXPZEVCGGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1Cl)C(CN2)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a classical method for constructing indole derivatives. For 4,7-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole, this approach involves cyclization of a substituted phenylhydrazine with a ketone.

-

- 1-(2,5-Dichlorophenyl)hydrazine

- Isopropylmethylketone (3-methyl-2-butanone)

-

- Hydrazone Formation : React 1-(2,5-dichlorophenyl)hydrazine with isopropylmethylketone in acidic conditions (e.g., HCl or ZnCl₂) to form the hydrazone intermediate.

- Cyclization : Heat the hydrazone under reflux in a polar aprotic solvent (e.g., ethanol or acetic acid) to induce cyclization. ZnCl₂ is often used as a catalyst to facilitate the reaction.

- Reduction : The resulting indolenine intermediate (4,7-dichloro-2,3,3-trimethyl-3H-indole) is reduced to the 2,3-dihydroindole using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

Key Reaction :

$$

\text{1-(2,5-Dichlorophenyl)hydrazine} + \text{Isopropylmethylketone} \xrightarrow{\text{ZnCl}_2, \Delta} \text{this compound}

$$Yield : 65–75% (reported in analogous syntheses).

Palladium-Catalyzed Cross-Coupling

A multi-step synthesis leveraging palladium-catalyzed coupling reactions is described in patent US7795297B2. This method is suitable for introducing substituents at specific positions.

Steps :

- Halogenation : Iodinate 4-chloro-2-iodoaniline using benzyltrimethylammonium dichloroiodate in dichloromethane.

- Sonogashira Coupling : React the iodinated intermediate with a terminal alkyne (e.g., 3-methylbut-1-yne) using Pd(PPh₃)₄ and CuI in triethylamine.

- Cyclization : Treat the alkyne intermediate with copper(II) acetate in 1,2-dichloroethane under reflux to form the indole core.

- Reduction : Hydrogenate the indole to the 2,3-dihydroindole using H₂ and Pd/C.

-

- Enables precise control over substituent placement.

- Compatible with functional groups (e.g., methyl, chloro).

Yield : 50–60%.

Reductive Methods from Oxindole Precursors

Recent advancements in dihydroindole synthesis involve chemoselective reductions of oxindoles or nitriles.

-

- Knoevenagel Condensation : Condense 4,7-dichloroisatin with cyanoacetic acid to form (2-oxoindolin-3-yl)acetonitrile.

- Double Bond Reduction : Use Zn/HCl or BH₃-THF to reduce the α,β-unsaturated nitrile.

- Decarboxylation : Treat with pyridine to remove the carboxyl group.

- Methylation : Introduce methyl groups at positions 3 and 5 using methyl iodide (CH₃I) and a base (e.g., K₂CO₃).

Key Reaction :

$$

\text{4,7-Dichloroisatin} \xrightarrow{\text{Cyanoacetic Acid}} \text{(2-Oxoindolin-3-yl)acetonitrile} \xrightarrow{\text{Zn/HCl}} \text{this compound}

$$Yield : 70–80%.

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | 1-(2,5-Dichlorophenyl)hydrazine, ketone | ZnCl₂, NaBH₃CN | 65–75% | High regioselectivity, scalable | Requires harsh acids, multi-step |

| Palladium-Catalyzed | Iodoaniline, terminal alkyne | Pd(PPh₃)₄, CuI | 50–60% | Versatile for complex substituents | Costly catalysts, sensitive to oxygen |

| Reductive from Oxindoles | 4,7-Dichloroisatin, cyanoacetic acid | Zn/HCl, CH₃I | 70–80% | Chemoselective, mild conditions | Requires pre-functionalized oxindoles |

Key Research Findings

- Regioselectivity : The Fischer method reliably introduces chloro groups at positions 4 and 7 due to electronic directing effects of the hydrazine.

- Functional Group Tolerance : Palladium-catalyzed methods tolerate methyl groups but require inert conditions.

- Reduction Efficiency : Zn/HCl outperforms BH₃ in reducing nitriles without over-reducing the indole ring.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

- Structure : Differs by lacking a chlorine atom at position 4.

- Molecular Formula : C₁₁H₁₄ClN (vs. C₁₁H₁₃Cl₂N for the target compound) .

- Molecular Weight : 195.69 g/mol (vs. ~230.1 g/mol for the dichloro analog) .

- Key Differences :

- The absence of a 4-chloro substituent reduces molecular weight and may decrease lipophilicity.

- Position-specific chlorine substitution could alter electronic effects, impacting reactivity or binding affinity in biological systems.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure: Features a carboxylic acid group at position 2 and a single chlorine at position 7.

- Molecular Formula: C₁₀H₈ClNO₂.

- Key Differences :

Indole-Fused Heterocycle (From )

- Structure: Contains a fused heterocyclic ring and an amino group.

- Spectral Data: ¹³C-NMR: C-7 at 109.46 ppm (cf. HRMS: m/z 223.1225 (C₁₅H₁₅N₂) .

- Key Differences: The fused heterocycle introduces steric and electronic effects absent in the target compound. Amino groups may participate in hydrogen bonding, altering solubility or biological activity.

Sulfonylated Dihydroindoles (From )

- Structures :

- I : 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole.

- II : 1-Benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole.

- Crystal Features :

- Key Differences: Sulfonyl and acyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.

Data Table: Structural and Property Comparison

Key Research Findings

- Substituent Effects: Chlorine atoms at positions 4 and 7 (target compound) likely enhance electrophilic reactivity compared to mono-chloro analogs .

- Solubility : Methyl and chloro groups in the target compound suggest lower aqueous solubility than carboxylic acid-containing analogs .

- Crystallography : Sulfonylated dihydroindoles demonstrate how substituents dictate crystal packing, a factor critical in drug formulation .

- Spectral Analysis : ¹³C-NMR shifts in analogous compounds (e.g., C-7 at ~109 ppm) provide benchmarks for characterizing the target’s structure .

Biological Activity

4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14Cl2N

- Molecular Weight : 245.15 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects. Key areas of research include:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : It has demonstrated activity against various pathogens.

- Neuroprotective Effects : Preliminary data suggest potential benefits in neurodegenerative models.

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have evaluated its effects on different cancer cell lines:

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

These results indicate that this compound possesses notable antimicrobial activity against both bacteria and fungi.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegeneration:

- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.

Example Study

In a rodent model of Alzheimer’s disease:

- Treatment with the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.